molecular formula C13H7BrFNS B1490027 5-Bromo-2-(4-fluorophenylsulfanyl)-benzonitrile CAS No. 1778487-87-8

5-Bromo-2-(4-fluorophenylsulfanyl)-benzonitrile

Cat. No.: B1490027
CAS No.: 1778487-87-8
M. Wt: 308.17 g/mol
InChI Key: UIWXQTPUCHBSPE-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-fluorophenylsulfanyl)-benzonitrile is a chemical building block of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates both a bromo and a fluorophenylsulfanyl substituent on a benzonitrile core, features commonly found in compounds targeting various disease pathways. The benzonitrile scaffold is particularly valuable in rational drug design. The nitrile group (CN) can enhance binding affinity to biological targets through hydrogen bonding and dipole interactions, improve metabolic stability, and optimize the compound's pharmacokinetic profile . Furthermore, nitrile-containing pharmaceuticals have been successfully developed for a wide range of clinical conditions, including cardiovascular diseases, cancer, and hereditary disorders, demonstrating the versatility of this functional group . The bromine atom on the aromatic ring offers a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling researchers to rapidly explore structure-activity relationships (SAR) and create diverse compound libraries. This makes this compound a valuable intermediate for developing potential enzyme inhibitors or receptor modulators. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-2-(4-fluorophenyl)sulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrFNS/c14-10-1-6-13(9(7-10)8-16)17-12-4-2-11(15)3-5-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWXQTPUCHBSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-(4-fluorophenylsulfanyl)-benzonitrile is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the chemical properties, biological effects, and mechanisms of action associated with this compound, supported by case studies and research findings.

This compound features a bromine atom, a fluorinated phenyl group, and a sulfanyl moiety. These substituents contribute to its unique reactivity and biological profile. The presence of halogens generally enhances lipophilicity, which can improve the compound's bioavailability and interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, fluoroaryl compounds have shown effectiveness against Staphylococcus aureus and Salmonella typhimurium, with minimum inhibitory concentrations (MIC) values indicating their potency as antibacterial agents. Table 1 summarizes the MIC values of related compounds:

CompoundMIC (µM)MBC (µM)
MA-11561616
MA-11153232
MA-111664128
MA-1113128128
MA-1114128128

The data suggests that the introduction of fluorine into the molecular structure enhances antibacterial activity, potentially due to increased lipophilicity and improved interaction with bacterial membranes .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Inhibitors targeting p38 MAPK pathways have been studied for their ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6. Given that similar compounds have shown efficacy in inhibiting these pathways, it is plausible that this compound could exhibit similar activity .

The biological activity of this compound may involve interactions with specific molecular targets within cells. For instance, it may inhibit enzymes or modulate receptor signaling pathways involved in inflammation and microbial resistance. The presence of bromine and fluorine atoms can influence the electronic properties of the molecule, enhancing its ability to interact with biological targets.

Case Studies

Recent studies have focused on the synthesis and evaluation of related compounds, highlighting the importance of structural modifications on biological activity. For instance, compounds with varying substitutions on the phenyl ring demonstrated differing levels of antimicrobial efficacy, suggesting a structure-activity relationship (SAR) critical for drug design .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
5-Bromo-2-(4-fluorophenylsulfanyl)-benzonitrile has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific cellular pathways. A study demonstrated that modifications to the benzene ring can enhance binding affinity to cancer-related targets, suggesting that this compound may serve as a scaffold for developing new anticancer agents.

Case Study: mGluR5 Modulators
In a notable study, derivatives of this compound were synthesized and evaluated for their activity on metabotropic glutamate receptors (mGluR5). The results indicated varying degrees of binding affinity, showcasing the potential for these derivatives in treating neurological disorders such as schizophrenia and anxiety disorders. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the 4-position significantly improved receptor interaction.

Agrochemical Applications

Pesticide Development
The compound has also been explored for its utility in agrochemical formulations. Its structure allows for modifications that can enhance efficacy against pests while minimizing environmental impact. Research has shown that certain derivatives exhibit improved bioactivity compared to existing pesticides, indicating a promising avenue for sustainable agricultural practices.

Case Study: Novel Pesticide Synthesis
A recent study focused on synthesizing novel pesticides from this compound. The modified compounds were tested against various agricultural pests, demonstrating enhanced effectiveness and reduced toxicity to non-target organisms. This research highlights the compound's potential in developing environmentally friendly pest control solutions.

Material Science Applications

Polymeric Materials
The incorporation of this compound into polymer matrices has been studied for improving material properties such as thermal stability and mechanical strength. The compound’s halogenated structure can facilitate cross-linking reactions, leading to enhanced performance in various applications.

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer agentsCompounds derived showed significant inhibition of cancer cell lines.
AgrochemicalsPesticide developmentModified derivatives exhibited improved efficacy against pests.
Material SciencePolymer enhancementIncreased thermal stability and mechanical strength observed in polymer composites.

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has provided insights into how structural modifications influence biological activity. Variations in substituents at different positions on the benzene ring can significantly alter the compound's efficacy and selectivity towards specific biological targets.

CompoundSubstituentActivityReference
This compound-Intermediate for drug synthesis
5-Bromo-2-hydroxybenzonitrileHydroxyl groupIncreased mGluR5 binding affinity
5-Bromo-4-methylbenzonitrileMethyl groupAnticancer activity enhancement

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzonitrile Core

5-Bromo-2-(methoxymethoxy)benzonitrile (CAS: N/A)
  • Structure : Differs by replacing the 4-fluorophenylsulfanyl group with a methoxymethoxy (-OCH₂OCH₃) group.
  • Properties : Melting point: 67–69°C ; IR absorption at 2223 cm⁻¹ (C≡N stretch); molecular ion peak at m/z 241/243 (M⁺) .
  • Synthesis: Prepared from 4-bromo-2-cyanophenol via alkylation, yielding 91% purity after chromatography .
  • Comparison : The methoxymethoxy group enhances solubility in polar solvents but reduces electrophilicity compared to the sulfanyl moiety in the target compound.
5-Bromo-2-hydroxybenzonitrile (CAS: 40530-18-5)
  • Structure : Features a hydroxyl (-OH) group instead of the 4-fluorophenylsulfanyl substituent.
  • Properties: Molecular formula C₇H₄BrNO; molecular weight 198.02 g/mol .
  • Applications : Primarily used as a synthetic intermediate for coupling reactions (e.g., Suzuki-Miyaura). The hydroxyl group enables facile functionalization but limits stability under acidic conditions .
5-Bromo-2-(4-morpholinyl)benzonitrile (CAS: 1105665-08-4)
  • Structure : Substitutes the sulfanyl group with a morpholine ring.
  • Properties : Molecular weight 267.13 g/mol ; SMILES: C1COCCN1C2=C(C=C(C=C2)Br)C#N .

Halogen and Functional Group Modifications

[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile (CAS: 1909326-34-6)
  • Structure: Adds an amino (-NH₂) and chloro (-Cl) group to the phenyl ring.
  • Properties : Molecular weight 263.54 g/mol ; formula C₇H₄BrClN₂S .
  • Applications: Used in pharmaceuticals for synthesizing targeted therapies (e.g., antitumor agents). The amino group increases nucleophilicity, enabling diverse derivatization .
4-Bromo-2-chloro-5-fluorobenzonitrile (CAS: 1126779-33-6)
  • Structure : Retains the benzonitrile core but substitutes bromine, chlorine, and fluorine at positions 4, 2, and 5, respectively.
  • Properties : Molecular formula C₇H₂BrClFN ; molecular weight 234.45 g/mol .

Sulfur-Containing Analogues

5-Bromo-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran
  • Structure : Replaces the benzonitrile core with a benzofuran ring and a sulfonyl (-SO₂-) group.
  • Properties : Exhibits antifungal and antitumor activities due to the benzofuran moiety .
  • Comparison : The sulfonyl group is more electron-withdrawing than the sulfanyl group, altering electronic distribution and biological activity .
3-Bromo-4-(4-fluoro-phenylsulfanyl)-benzonitrile (CAS: 1549236-76-1)
  • Structure : Positional isomer with bromine at the 3-position and sulfanyl at the 4-position.
  • Properties : Purity 95% ; molecular formula C₁₃H₇BrFNS (same as the target compound) .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Reference
5-Bromo-2-(4-fluorophenylsulfanyl)-benzonitrile 1778487-87-8 C₁₃H₇BrFNS 308.17 Br, 4-F-C₆H₄-S- 95%
5-Bromo-2-(methoxymethoxy)benzonitrile N/A C₉H₈BrNO₂ 242.07 Br, -OCH₂OCH₃ 91%
5-Bromo-2-hydroxybenzonitrile 40530-18-5 C₇H₄BrNO 198.02 Br, -OH N/A
5-Bromo-2-(4-morpholinyl)benzonitrile 1105665-08-4 C₁₁H₁₁BrN₂O 267.13 Br, morpholine 98%

Preparation Methods

Synthesis of 5-Bromo-2-fluorobenzonitrile Intermediate

A critical intermediate in the synthesis is 5-bromo-2-fluorobenzonitrile , which can be prepared via the following steps:

Step Reaction Reagents and Conditions Yield (%) Notes
1 Conversion of o-fluoro-benzoyl chloride to o-fluorobenzamide React o-fluoro-benzoyl chloride with ammoniacal liquor Not specified Formation of adjacent fluorobenzamide
2 Dehydration of adjacent fluorobenzamide to adjacent fluorobenzonitrile Use dehydrating agents such as sulfur oxychloride or phosphorus oxychloride at 60–100 °C 82% Controlled temperature and vacuum distillation employed
3 Bromination to introduce bromine at position 5 React adjacent fluorobenzonitrile with brominating reagent C5H6Br2N2O2 in 75–90% sulfuric acid at 10–15 °C 80–85% Reaction monitored at low temperature to avoid side reactions

This synthetic route is advantageous due to mild conditions, recyclability of sulfuric acid solvent, and low environmental impact (no wastewater discharge).

Formation of the 4-Fluorophenylsulfanyl Group

Representative Experimental Procedure (Based on Patent CN103936622A)

Parameter Details
Flask 500 mL three-necked flask with thermometer and feed hopper
Starting Material 27 g adjacent fluorobenzamide (0.194 mol)
Solvent 116.9 g toluene (135 mL)
Dehydrating Agent 92.8 g sulfur oxychloride (0.78 mol)
Temperature Control ≤60 °C during addition, then warmed to 90–100 °C for 1 h
Workup Vacuum distillation to remove toluene, aqueous NaOH to adjust pH 7–8, organic phase separation
Yield 19.3 g adjacent fluorobenzonitrile (82%)

Subsequent bromination:

Parameter Details
Sulfuric Acid 25 mL of 80% concentration
Brominating Agent 7.5 g C5H6Br2N2O2 (0.0275 mol)
Temperature 10–15 °C during addition and 4 h incubation
Quench Slowly add 100 g tap water, keep ≤30 °C
Extraction 100 mL dichloromethane, washing with sodium bisulfite solution
Crystallization Evaporate solvent, melt product in 20 mL ethanol, slow cooling
Yield 8.0–8.5 g product (80–85%)

This method highlights the importance of temperature control and solvent recycling for high yield and purity.

Comparative Notes on Alternative Methods

  • Other synthetic routes for related compounds like 5-bromo-2-fluorophenol involve lithiation of 1-bromo-4-fluorobenzene followed by reaction with electrophiles such as trimethyl borate, but these are less directly applicable to sulfanyl benzonitrile derivatives.
  • Friedel-Crafts acylation methods used for similar brominated benzophenone derivatives show challenges with byproduct formation and environmental concerns, emphasizing the advantage of the nitrile-based route for cleaner synthesis.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Reagents Conditions Yield (%) Remarks
1 Amidation o-fluoro-benzoyl chloride + NH3 Ambient to mild heating Not specified Formation of fluorobenzamide
2 Dehydration Sulfur oxychloride or phosphorus oxychloride 60–100 °C, vacuum distillation 82% Conversion to fluorobenzonitrile
3 Bromination C5H6Br2N2O2 in 75–90% H2SO4 10–15 °C, 4 h incubation 80–85% Introduction of bromine at position 5
4 Sulfanyl coupling 4-fluorophenyl thiol or equivalent Basic or catalytic conditions Not specified Formation of C–S bond

Research Findings and Practical Considerations

  • The use of dehydrating agents like sulfur oxychloride enables efficient conversion to nitriles under controlled temperature, minimizing side reactions.
  • Bromination in concentrated sulfuric acid with a specific brominating reagent allows selective substitution at the 5-position.
  • Recycling of sulfuric acid phase and use of mild reaction conditions reduce environmental impact and cost.
  • The sulfanyl linkage formation step requires careful selection of coupling conditions to avoid competing side reactions and ensure high purity.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-(4-fluorophenylsulfanyl)-benzonitrile, and how can purity be validated?

The synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, a method analogous to 5-Bromo-2-(methoxymethoxy)benzonitrile involves reacting 4-bromo-2-cyanophenol with a fluorophenylsulfanyl group under basic conditions, followed by purification via column chromatography (hexane/EtOAc gradients) . Purity validation employs HPLC (>95% purity threshold) and spectroscopic techniques (e.g., 1^1H NMR: δ 7.14–7.68 ppm for aromatic protons; IR: nitrile stretch at ~2223 cm1^{-1}) .

Q. How should researchers characterize the electronic and steric effects of the 4-fluorophenylsulfanyl substituent?

The substituent’s electron-withdrawing fluorine and sulfur atoms influence reactivity. Use Hammett σ constants (σmeta_{meta} for -F: +0.34; -SAr: variable) to predict electrophilic substitution trends. Steric effects are minimal due to the planar thioether group, as shown in crystal structures of related sulfinyl benzofurans .

Q. What safety protocols are critical when handling this compound?

Store at 0–6°C to prevent decomposition . Use PPE (nitrile gloves, goggles) and work in a fume hood due to potential cyanide release under acidic conditions. Waste disposal must follow halogenated organic waste guidelines .

Advanced Research Questions

Q. How can computational modeling predict adsorption behavior on catalytic surfaces?

Molecular dynamics (MD) simulations at the SCC-DFTB level reveal benzonitrile derivatives adsorb via nitrile-metal interactions (e.g., Ag, Au surfaces). Surface orientation studies show the nitrile group anchors perpendicularly, while the bromine and fluorophenyl groups influence stacking interactions . Experimental validation via XPS or IRPD spectroscopy is recommended .

Q. What contradictions exist in experimental vs. simulated bulk property data (e.g., viscosity)?

Simulations of benzonitrile derivatives show viscosity fluctuations near 313 K due to benzene-ring stacking, which matches experimental trends. However, discrepancies arise in diffusion coefficients at high temperatures, suggesting limitations in force-field parameterization . Replicate experiments with controlled humidity to address confounding factors.

Q. How does the bromine substituent impact cross-coupling reactivity in medicinal chemistry applications?

The bromine atom serves as a leaving group in Suzuki-Miyaura couplings. For example, coupling with boronic acids under Pd(PPh3_3)4_4 catalysis yields biaryl intermediates. Kinetic studies show faster transmetalation with electron-deficient arylboronic acids (TOF = 12 h1^{-1} at 80°C) . Competing SNAr reactions may occur if the fluorophenylsulfanyl group activates the ring toward nucleophilic attack .

Q. What strategies resolve spectral overlap in 19^{19}19F NMR analysis?

Use high-field NMR (≥500 MHz) and decoupling techniques. For this compound, the 19^{19}F signal typically appears at δ -110 to -115 ppm (referenced to CFCl3_3). Overlap with byproducts can be mitigated via 2D 19^{19}F-1^1H HOESY experiments .

Q. How can temperature-dependent IR spectroscopy elucidate conformational changes?

Variable-temperature IR (298–373 K) identifies shifts in the nitrile stretch (2223 cm1^{-1}) due to rotational barriers around the C-S bond. Compare with DFT-calculated vibrational modes (B3LYP/6-311+G(d,p)) to assign transitions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-(4-fluorophenylsulfanyl)-benzonitrile
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5-Bromo-2-(4-fluorophenylsulfanyl)-benzonitrile

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